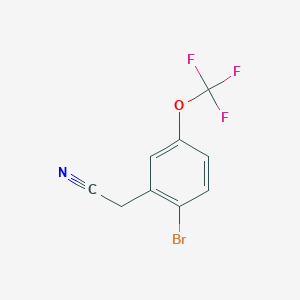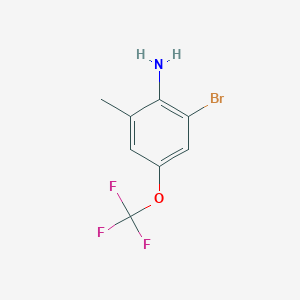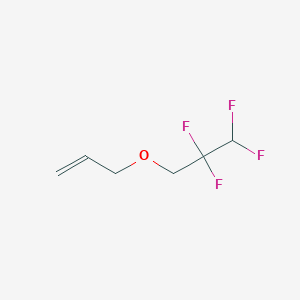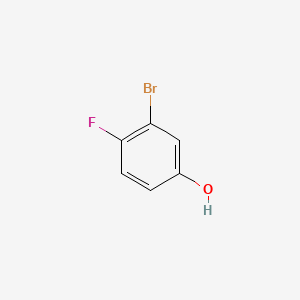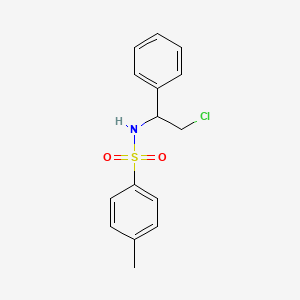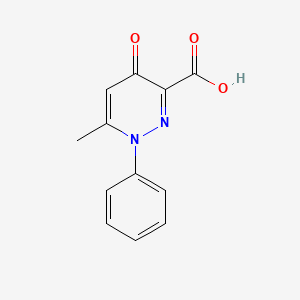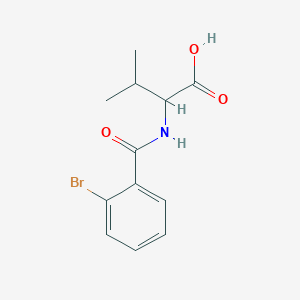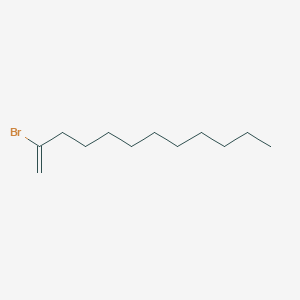
2-Bromo-1-dodecene
Overview
Description
2-Bromo-1-dodecene is an organic compound that is used in many fields, including chemistry, biochemistry, and materials science. It is a highly reactive compound that can be used in a variety of applications, such as in the synthesis of polymers, as a reagent in organic synthesis, and as a catalyst in organic reactions. This compound has also been used in the development of new drugs and materials.
Scientific Research Applications
Synthesis Applications
2-Bromo-1-dodecene has been involved in various synthesis processes in scientific research. For instance, Singh, Bhadani, and Kamboj (2008) explored its use in synthesizing β-bromo monoethers of glycerol. This process involved reacting α-olefins with N-bromosuccinimide and solketal, followed by deprotection, which led to isomeric mixtures of the monoethers (Singh, Bhadani, & Kamboj, 2008).
Catalysis Research
Research into catalysis has also employed this compound. Xin et al. (2005) studied the alkylation of benzene with 1-dodecene in ionic liquids, where they found specific ionic liquids exhibiting the best catalytic performance due to their Lewis acidity and molecular polarizability (Xin et al., 2005). Similarly, Chen, Li, Li, Cheng, and Li (2003) investigated the hydroformylation of 1-dodecene in aqueous/organic two-phase systems catalyzed by RhCl(CO)(TPPTS) 2 -BISBIS. They observed enhanced reaction rates and excellent regioselectivity for linear aldehyde using this method (Chen et al., 2003).
Material Science and Nanotechnology
In material science and nanotechnology, Bernard et al. (2018) demonstrated the solvent effects on the synthesis of germanium nanoparticles using a mixture of oleylamine and 1-dodecene. They observed that varying concentrations of 1-dodecene influenced the size and crystallinity of the nanoparticles, highlighting its role in nanoparticle synthesis (Bernard et al., 2018).
Polymer Chemistry
In the field of polymer chemistry, Liu, Fu, Wang, Xu, and Fan (2008) researched the bromination of poly(1-dodecene-co-pMS) copolymers, leading to the successful synthesis of amphiphilic poly(1-dodecene-co-pMS)-graft-PEG copolymers. These copolymers exhibited self-assembly into reverse micelles in n-octane, demonstrating significant potential in micellization and nano-structuring (Liu et al., 2008).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, Song (2003) explored the influence of hydrogen sulfide partial pressure on the hydrogenation reaction of 1-dodecene on NiMo/Al_2O_3 catalysts. This study was significant for understanding the reaction dynamics in hydrocracking processes (Song, 2003).
Mechanism of Action
Target of Action
Bromoalkanes like 2-bromo-1-dodecene are generally known to interact with a variety of biological targets due to their lipophilic nature .
Mode of Action
Bromoalkanes are known to undergo various reactions, including free-radical reactions . For instance, 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene
Biochemical Pathways
Bromoalkanes can potentially interact with various biochemical pathways due to their reactivity and lipophilicity .
Properties
IUPAC Name |
2-bromododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENESRXYVZZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373656 | |
| Record name | 2-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74571-85-0 | |
| Record name | 2-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




